Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate
Overview
Description
Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring, which is known for its significant biological and chemical properties
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
Some thiazole derivatives have been reported to interact with dna and topoisomerase ii, leading to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives, in general, are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is intended for research use only .
Result of Action
Some thiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
The compound is recommended to be stored at room temperature .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, it can act as an antioxidant by scavenging free radicals, which helps in reducing oxidative stress in cells . The compound’s interaction with biomolecules such as proteins and enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex .
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . The compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in antioxidant defense and inflammatory responses . Additionally, it impacts cellular metabolism by enhancing the activity of enzymes involved in the detoxification of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit bacterial enzymes by binding to their active sites, preventing substrate access and subsequent enzymatic activity . It also acts as an antioxidant by donating electrons to neutralize free radicals, thereby protecting cells from oxidative damage . Furthermore, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its biological activity, including its antimicrobial and antioxidant properties, over several weeks . Prolonged exposure to light and high temperatures can lead to gradual degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation . Once inside the cell, it can bind to specific proteins, influencing its localization and distribution within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Its activity and function can vary depending on its subcellular localization, with distinct effects observed in different compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzaldehyde with thiourea and ethyl bromoacetate under basic conditions to form the thiazole ring. The reaction is usually carried out in ethanol with a base such as sodium ethoxide, followed by esterification to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance yield and purity. The use of automated reactors and controlled environments ensures consistent production quality. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and esterification steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxylate group, converting it into an alcohol or aldehyde.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active thiazoles.
Medicine: Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate has shown potential in the development of anti-inflammatory and antimicrobial agents. Its derivatives are being explored for their efficacy against various bacterial and fungal infections.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures.
Comparison with Similar Compounds
- Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate
- Methyl 2-amino-4-(4-hydroxyphenyl)thiazole-5-carboxylate
- Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
Comparison: Compared to its analogs, Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility and ability to participate in hydrogen bonding, potentially increasing its biological activity and making it a more versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSRFDCUXNFFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592587 | |
Record name | Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218631-55-1 | |
Record name | Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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